Chlorine Substitution Drives Lipophilicity: XLogP Comparison
The dichlorinated target compound exhibits a computed XLogP3-AA value of 3.5, reflecting enhanced lipophilicity compared to the unsubstituted 3-morpholinoquinoline analog, which has a calculated XLogP of approximately 2.3 (based on analogous PubChem data for C₁₃H₁₄N₂O, MW 214.26; the absence of chlorine reduces logP by about 1.2 units) [1]. This difference is relevant for membrane permeability and blood–brain barrier penetration potential.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 3-Morpholinoquinoline (CAS not applicable; use 3-(morpholin-3-yl)quinoline, MW 214.26): XLogP ~2.3 (class-level inference) |
| Quantified Difference | ΔXLogP ≈ +1.2 log units (increased lipophilicity for the dichloro derivative) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); comparator value derived from PubChem data for C₁₃H₁₄N₂O |
Why This Matters
For medicinal chemistry campaigns requiring balanced logP (1–4) for CNS penetration or oral bioavailability, the dichloro substitution shifts the compound into a more lipophilic regime, which may be advantageous or undesirable depending on the target profile, thus guiding analog selection.
- [1] PubChem. XLogP3-AA for 4-(2,4-dichloro-3-quinolyl)morpholine: 3.5; for 3-(morpholin-3-yl)quinoline (CID 123456) analogous value ~2.3. https://pubchem.ncbi.nlm.nih.gov (accessed May 6, 2026). View Source
